molecular formula C5H13Si B108420 Dimethylisopropylsilane CAS No. 18209-61-5

Dimethylisopropylsilane

Cat. No. B108420
CAS RN: 18209-61-5
M. Wt: 101.24 g/mol
InChI Key: KMUIVDDMCZNNEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosilicon compounds is a key area of research. For instance, alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes are synthesized and used as tetraorganosilicon reagents for silicon-based cross-coupling reactions, which are performed under milder conditions than previously reported and tolerate a wide range of functional groups . Additionally, the thermolysis of hexamethylsilacyclopropane leads to the formation of octamethyl-1,2-disilacyclobutane and related compounds through dimethylsilylene insertion .

Molecular Structure Analysis

The molecular structures of silicon-containing compounds are diverse and can be complex. For example, the polymerization reactions in dimethyldiethoxysilane result in the formation of linear oligomers up to hexamers and cyclic oligomers with three, four, or five silicon atoms, as identified using advanced 29Si NMR spectroscopy techniques .

Chemical Reactions Analysis

Organosilicon compounds participate in a variety of chemical reactions. Aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes is a route to azasilacycloalkanes, which involves the reaction of these silanes with aniline and mercury acetate, followed by reduction . Furthermore, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can cyclize to form dimethyl trans-cyclopropane-1,2-dicarboxylates or react to yield substituted cyclobutanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of dimethylisopropylsilane, but they do highlight the stability of certain silicon reagents , the formation of compounds through thermolysis , and the identification of oligomers in polymerization reactions . These studies contribute to the understanding of the reactivity and stability of silicon-containing compounds in various chemical environments.

Scientific Research Applications

1. Deposition of Cubic SiC Films

Dimethylisopropylsilane has been used in the deposition of cubic SiC films on silicon substrates. This process, involving low pressure organometallic chemical vapor deposition, allows the formation of cubic SiC films at significantly lower temperatures compared to other methods. This application is crucial in semiconductor technology (Boo et al., 1995).

2. Modifying Polyethylene Surfaces

Research has shown that polyethylene surfaces modified with dimethylisopropylsilane exhibit improved antiadhesive and antibacterial characteristics. This modification is particularly relevant in medical and water industries, where preventing bacterial cell attachment and biofilm formation is crucial (Kręgiel & Niedzielska, 2014).

3. Polysiloxane Networks

Polysiloxanes, including dimethylisopropylsilane variants, have been studied for their unique physical properties like high gas permeability. They are used in creating elastomers with specific properties, like strain-induced crystallization and controlled particle-elastomer interfaces. These applications are significant in materials science and engineering (Mark, 2004).

4. Environmental Impact of Siloxanes

Studies on the environmental distribution, migration, and degradation of siloxanes, including dimethylisopropylsilane derivatives, have been conducted. These studies are critical in understanding the environmental impact of these compounds, especially in urban settings like New York City (McKelvey et al., 2013).

5. Microbial Degradation

Research into the microbial degradation of dimethylisopropylsilane compounds, such as in the biodegradation of octamethylcyclotetrasiloxane, reveals their breakdown under certain conditions. This research is significant for understanding the lifecycle and environmental impact of these compounds (Grümping et al., 1999).

6. Biomedical Applications

The kinetics of bone cell organization and mineralization on materials with patterned surface chemistry, including those modified with dimethylisopropylsilane, have been studied. These materials guide the spatial distribution of cells, aiding in tissue engineering and regenerative medicine (Healy et al., 1996).

Safety And Hazards

Dimethylisopropylsilane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapors, and ensure adequate ventilation .

properties

InChI

InChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIVDDMCZNNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498457
Record name Dimethyl(propan-2-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylisopropylsilane

CAS RN

18209-61-5
Record name Dimethyl(propan-2-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylisopropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
JH Boo, KS Yu, M Lee, Y Kim - Applied physics letters, 1995 - pubs.aip.org
… new single molecular precursor, dimethylisopropylsilane (CH3 … CVD apparatus, the dimethylisopropylsilane was employed … , we are convinced that dimethylisopropylsilane is a …
Number of citations: 56 pubs.aip.org
H Jee, SK Kim, SB Lee - 한국진공학회학술발표회초록집, 2007 - dbpia.co.kr
The Reactive Ion Scattering (RIS) investigation showed that Dimethylisopropylsilane (DMIPS) physisorbed on the Si (100) surface without dissociation when the temperature was less …
Number of citations: 2 www.dbpia.co.kr
R Das - academia.edu
… This work reports the growth of SiC films utilizing dimethylisopropylsilane as the source by APCVD technique. Films deposited at 850C where temperature ramping was completed …
Number of citations: 0 www.academia.edu
TS Yang, SJ Cho, JH Boo, JW Lee, SB Lee… - 한국진공학회학술발표회 …, 2001 - dbpia.co.kr
Adsorption and decomposition of dimethylisopropylsilane on Si(111) surface - 한국진공학회 학술발표회초록집 - 한국진공학회 : 논문 - DBpia … Adsorption and decomposition of …
Number of citations: 2 www.dbpia.co.kr
HG Jee, TS Yang, SJ Cho, SK Kim, JH Boo… - 한국진공학회학술발표회 …, 2002 - dbpia.co.kr
Adsorption and Decomposition of Dimethylisopropylsilane on Si(111) Surface - 한국진공학회 학술발표회초록집 - 한국진공학회 : 논문 - DBpia … Adsorption and Decomposition of …
Number of citations: 2 www.dbpia.co.kr
JH Boo, KS Yu, M Lee, Y Kim - 한국진공학회학술발표회초록집, 1994 - dbpia.co.kr
… Using a simple CVD apparatus, dimethylisopropylsilane and tetramethylsilane which are single molecular precursors containing both silicon and carbon atoms were employed to …
Number of citations: 2 www.dbpia.co.kr
JH Boo, SA Ustin, W Ho, HP Maruska… - MRS Online …, 1996 - cambridge.org
… The commercially available organosilicon precursors used in this study were dimethylisopropylsilane (DIS) and diethylmethylsilane (DMS), both of which are liquids at room …
Number of citations: 3 www.cambridge.org
JY Dong, ZM Wang, H Hong, TC Chung - Macromolecules, 2002 - ACS Publications
This paper discusses a direct (one-pot) polymerization process to prepare isotactic polypropylene (i-PP) having a terminal functional group including Cl, OH, and NH 2 . The chemistry …
Number of citations: 117 pubs.acs.org
DGJ Sutherland, LJ Terminello, JA Carlisle… - Journal of applied …, 1997 - pubs.aip.org
The chemisorption of bis(trimethylsilyl)methane (BTM, CH 2 [Si(CH 3 ) 3 ] 2 ) and dodecamethylcyclohexasilane (DCS, Si 6 (CH 3 ) 12 ) on clean Si(100) surfaces has been studied by …
Number of citations: 13 pubs.aip.org
T Matsutani, M Kiuchi, T Takeuchi, T Matsumoto… - Vacuum, 2000 - Elsevier
We deposited silicon carbide (SiC) films formation using electron cyclotron resonance (ECR) plasma of methylsilane (SiH 3 CH 3 ), and investigated the influence of a carrier gas (Ar or …
Number of citations: 21 www.sciencedirect.com

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